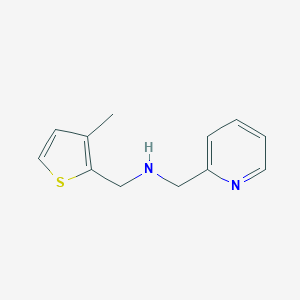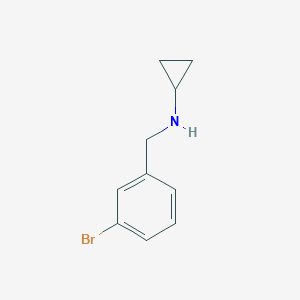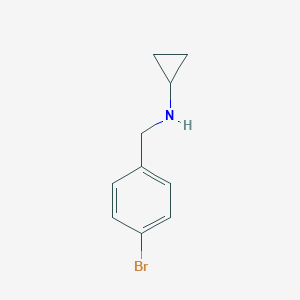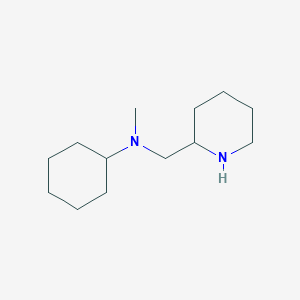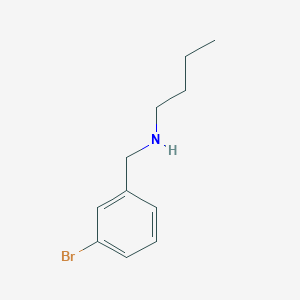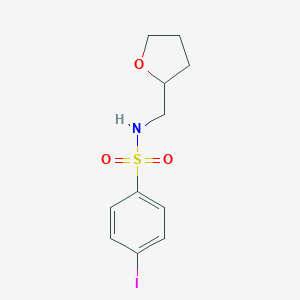
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research. It is a potent inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of B-cell malignancies.
Mechanism Of Action
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide works by inhibiting the activity of BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that promote B-cell proliferation and survival. Inhibition of BTK by 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide leads to the suppression of these signaling pathways, resulting in decreased B-cell proliferation and survival.
Biochemical And Physiological Effects
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have a potent inhibitory effect on BTK activity, leading to decreased B-cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancies. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages And Limitations For Lab Experiments
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments, including its potent inhibitory effect on BTK activity, favorable pharmacokinetic profile, and demonstrated efficacy in preclinical models. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise for its synthesis and the potential for off-target effects.
Future Directions
There are several future directions for the study of 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One area of research is the evaluation of its efficacy in combination with other targeted therapies or chemotherapy regimens. Another area of research is the identification of biomarkers that can predict response to 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, which could help guide patient selection for clinical trials. Additionally, the development of more potent and selective BTK inhibitors is an area of active research.
Scientific Research Applications
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has shown potent inhibition of BTK and has demonstrated efficacy in reducing tumor growth and improving survival in animal models. 4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
properties
CAS RN |
326885-27-2 |
|---|---|
Product Name |
4-iodo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide |
Molecular Formula |
C11H14INO3S |
Molecular Weight |
367.21 g/mol |
IUPAC Name |
4-iodo-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14INO3S/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h3-6,10,13H,1-2,7-8H2 |
InChI Key |
UEGSNLPGFGGHKZ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

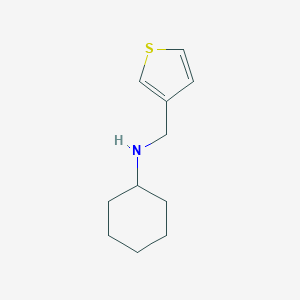
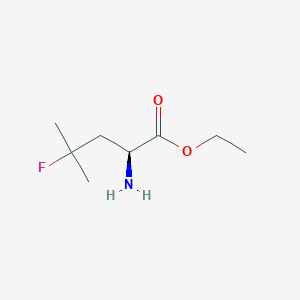
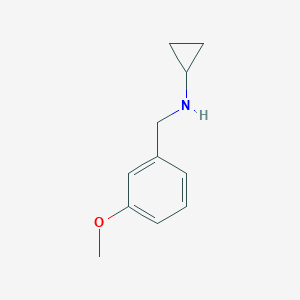
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)
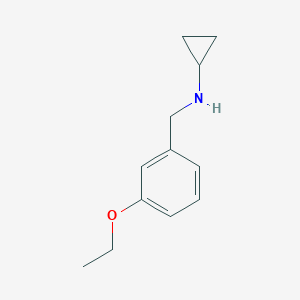
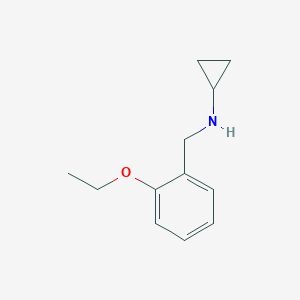
![2-methoxy-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B183667.png)
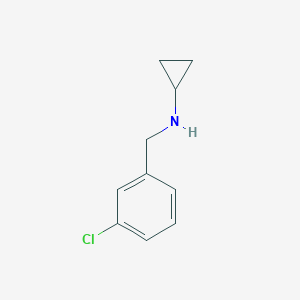
![N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]ethane-1,2-diamine](/img/structure/B183671.png)
